N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
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Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Analysis
Studies on N-pyridinyl benzamide derivatives often focus on their crystal structure and Hirshfeld surface analysis to understand intermolecular interactions and molecular conformations. For instance, the crystal structure of certain benzamide derivatives has been analyzed to examine the orientation of pyridine and benzene rings, contributing to knowledge on molecular packing and potential reactivity (Artheswari, Maheshwaran, & Gautham, 2019).
Anticancer Activity
Another area of interest is the investigation of N-pyridinyl benzamide derivatives as anticancer agents. Some compounds have been designed and synthesized for their ability to inhibit histone deacetylases (HDACs), a class of enzymes involved in cancer cell proliferation. These inhibitors can block cancer cell growth and induce apoptosis, showing promise as anticancer drugs (Zhou et al., 2008).
Photocatalytic Degradation Studies
The structural motif of pyridine, integral to N-pyridinyl benzamide derivatives, has been explored for its photocatalytic properties, particularly in the degradation of pollutants. Research indicates that pyridine-based compounds can enhance the photocatalytic degradation of certain chemicals in water, pointing to environmental applications (Maillard-Dupuy et al., 1994).
Synthesis and Chemical Reactivity
The synthesis and reactivity of N-pyridinyl benzamide derivatives are key to developing new pharmaceuticals and materials. Research on these compounds includes novel synthetic routes, reaction conditions, and the exploration of their chemical reactivity for creating functionally diverse molecules (Dian, 2010).
Selective Inhibition Studies
Certain N-pyridinyl benzamide derivatives have been synthesized and evaluated for their selectivity in inhibiting specific enzymes, demonstrating potential therapeutic applications. For example, some derivatives selectively inhibit human aldosterone synthase (CYP11B2), suggesting applications in treating conditions related to aldosterone excess (Zimmer et al., 2011).
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(16-6-8-18(9-7-16)23-12-3-4-13-23)22-17-10-14-24(15-17)19-5-1-2-11-21-19/h1-9,11-13,17H,10,14-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIYBQJYSGSJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.